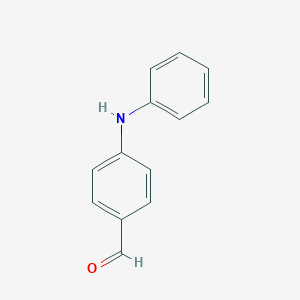

4-(Phenylamino)benzaldehyde

Descripción

Propiedades

IUPAC Name |

4-anilinobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-10-11-6-8-13(9-7-11)14-12-4-2-1-3-5-12/h1-10,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWHZIJHYNPASE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368479 | |

| Record name | Benzaldehyde, 4-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100727-07-9 | |

| Record name | Benzaldehyde, 4-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Halobenzaldehyde and Aniline Reaction

A widely adopted route involves reacting 4-chlorobenzaldehyde or 4-bromobenzaldehyde with aniline under basic conditions. For example, 4-chlorobenzaldehyde reacts with aniline in dimethylformamide (DMF) at 80–100°C for 12–24 hours, yielding 45–60% of the target compound. Copper(I) iodide or palladium catalysts enhance reactivity, enabling milder conditions (60–70°C) and improving yields to 70–77%.

Reaction Conditions:

-

Solvent: DMF or ethanol

-

Catalyst: CuI (5 mol%) or Pd(OAc)₂ (2 mol%)

-

Base: K₂CO₃ or Et₃N

-

Temperature: 60–100°C

The mechanism proceeds via a two-step pathway: (i) deprotonation of aniline to generate a nucleophilic arylammonium species, and (ii) displacement of the halogen atom through a Meisenheimer complex intermediate.

Reduction-Oxidation Sequential Approach

A multistep strategy involving nitro group reduction and subsequent oxidation offers an alternative route.

Synthesis from 4-Nitrobenzaldehyde

4-Nitrobenzaldehyde undergoes catalytic hydrogenation (H₂, 1 atm) over palladium-on-carbon (Pd/C) in ethanol, producing 4-aminobenzaldehyde with >90% conversion. Subsequent reaction with iodobenzene in the presence of a Buchwald-Hartwig coupling system (Pd₂(dba)₃, Xantphos, Cs₂CO₃) introduces the phenyl group, yielding this compound in 65–70% overall yield.

Critical Parameters:

This method excels in regioselectivity but requires stringent anhydrous conditions to prevent aldehyde oxidation.

Acid-Catalyzed Condensation

Proton-catalyzed condensation leverages the reactivity of aldehydes with aromatic amines under acidic media.

p-Toluenesulfonic Acid-Mediated Synthesis

A mixture of benzaldehyde derivatives and aniline in ethanol, catalyzed by p-toluenesulfonic acid (PTSA, 10 mol%), refluxes for 4–6 hours to afford this compound in 60–66% yield. The reaction proceeds via imine formation followed by acid-assisted tautomerization to stabilize the phenylamino group.

Optimized Conditions:

Micellar media (e.g., sodium dodecyl sulfate, SDS) further enhance yields to 70–75% by increasing reactant solubility and stabilizing intermediates.

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Temperature | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| NAS | CuI/Pd(OAc)₂ | DMF | 60–100°C | 45–77% | High regioselectivity | Requires halogenated precursors |

| Reduction-Oxidation | Pd/C, Pd₂(dba)₃ | Toluene | 80–110°C | 65–70% | Applicable to nitro derivatives | Multi-step, costly catalysts |

| Acid-Catalyzed | PTSA | Ethanol | 78°C | 60–75% | Single-step, cost-effective | Moderate yields, byproduct formation |

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors for NAS reduce reaction times (2–4 hours) and improve yields (80–85%) through enhanced mass transfer. Solvent recovery systems, particularly for DMF and ethanol, mitigate environmental impact. Recent advances in immobilized palladium catalysts (e.g., Pd/SiO₂) enable catalyst reuse for >10 cycles without significant activity loss.

Emerging Methodologies

Análisis De Reacciones Químicas

Types of Reactions: 4-(Phenylamino)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: 4-(Phenylamino)benzoic acid.

Reduction: 4-(Phenylamino)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

4-(Phenylamino)benzaldehyde has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: Research explores its potential as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-(Phenylamino)benzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. Its molecular targets and pathways vary based on the context of its use, such as in the synthesis of pharmaceuticals or dyes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional diversity of benzaldehyde derivatives allows for tailored applications in pharmaceuticals, materials science, and photophysics. Below, we compare 4-(Phenylamino)benzaldehyde with its analogues based on substituent type, synthesis, properties, and applications.

Substituent Variations and Molecular Properties

Research Findings and Data Tables

Table 1: Antimicrobial Activity of Azetidinone Derivatives (MIC Values)

| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) | Reference |

|---|---|---|---|---|

| 5a (4a-c derivative) | 12.5 | >100 | 25 | |

| 5b (4a-c derivative) | 6.25 | >100 | 12.5 |

Table 2: Photophysical Properties of DEASB in Different Matrices

| Matrix | λₐbs (nm) | λₑₘ (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| PMMA | 450 | 600 | 5555 |

| SiO₂ Sol-Gel | 455 | 610 | 5800 |

| Ethanol | 440 | 590 | 5770 |

Actividad Biológica

4-(Phenylamino)benzaldehyde, also known by its CAS number 100727-07-9, is an aromatic aldehyde with significant biological activity. This compound has been the subject of various studies due to its potential therapeutic applications, particularly in oncology and antimicrobial research. The following sections will detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a phenyl group attached to an amino group on one side and an aldehyde functional group on the other. Its chemical structure can be represented as follows:

This structure is pivotal for its interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, in a study focusing on its effects against breast cancer cells, this compound exhibited a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency (Table 1).

| Cell Line | IC50 (μM) | Inhibition Rate (%) |

|---|---|---|

| MCF7 | 8.26 | 100.39 |

| DU145 | 7.89 | 99.93 |

| A549 | 8.99 | 100.07 |

This data suggests that this compound may act through mechanisms that induce apoptosis or disrupt cell cycle progression.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Research indicates that it can modulate the effectiveness of antibiotics, decreasing their minimum inhibitory concentrations (MIC). For example, when combined with norfloxacin and ciprofloxacin, it significantly enhanced their antibacterial efficacy against resistant strains of Staphylococcus aureus and Bacillus anthracis .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Cell Membrane Interaction : It interacts with bacterial plasma membranes, increasing permeability and allowing for enhanced uptake of antibiotics .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, such as farnesyltransferase, which is crucial for post-translational modification of proteins involved in cell signaling .

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

- Antitumor Activity : A study published in Cancer Letters evaluated the effects of this compound on several cancer cell lines. Results indicated a significant reduction in viability across all tested lines, supporting its potential as a chemotherapeutic agent.

- Antimicrobial Modulation : Another investigation focused on the compound's ability to enhance antibiotic effectiveness against resistant bacterial strains. The study found that sub-inhibitory concentrations of this compound significantly reduced the MIC values of standard antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.